![molecular formula C22H20ClNO4 B4059684 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate](/img/structure/B4059684.png)
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate
Overview
Description
3-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl (4-chlorophenyl)acetate, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic molecule that has gained significant attention in the field of neuroscience research. It is a genetically engineered receptor that can be selectively activated by a specific compound, allowing researchers to manipulate and control neural activity in a precise manner.
Scientific Research Applications
Supramolecular Structure Analysis
The molecular and supramolecular structures of related compounds have been extensively studied, revealing that packing interactions, including soft C-H...X (X = O and Ph) interactions and perpendicular dipole carbonyl-carbonyl interactions, contribute significantly to their supramolecular arrangements. These insights are vital for understanding the chemical behavior and potential applications of similar compounds in various fields, such as material science and drug design (Trujillo-Ferrara et al., 2006).
Advanced Oxidation Processes
Research into the degradation pathways of related phenolic compounds in advanced oxidation processes has provided insights into the formation of transient products during mineralization, which is critical for the development of wastewater treatment technologies and understanding environmental degradation mechanisms (Yunfu. Sun & J. Pignatello, 1993).
Conformationally Restricted Dopamine Analogues
Studies on the synthesis of conformationally restricted dopamine analogues highlight the potential therapeutic applications of related compounds in treating neurological disorders by mimicking or influencing dopamine pathways (R. Gentles et al., 1991).
Development of Analgesic Compounds
Efforts to develop novel analgesic compounds have led to the synthesis of water-soluble derivatives with potential analgesic and antipyretic activities, showcasing the pharmaceutical applications of structurally similar compounds (Dathu Reddy et al., 2013).
Environmental Phototransformation
Research on the phototransformation of related dichlorophen compounds has implications for understanding the environmental fate and transformation of phenolic pollutants, informing strategies for pollution mitigation and environmental protection (E. Mansfield & C. Richard, 1996).
properties
IUPAC Name |
[3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl] 2-(4-chlorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4/c23-15-10-8-14(9-11-15)12-20(25)28-17-5-3-4-16(13-17)24-21(26)18-6-1-2-7-19(18)22(24)27/h3-5,8-11,13,18-19H,1-2,6-7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCWLOSQIACDRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)OC(=O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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